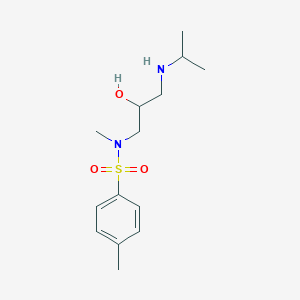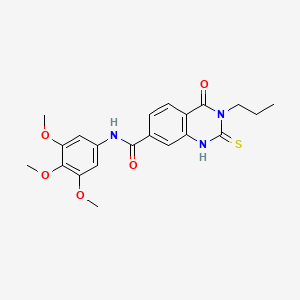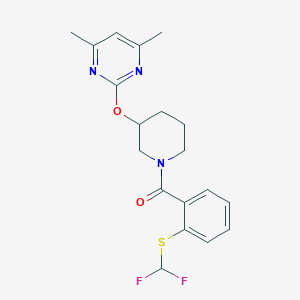
2-(6-chloro-3-pyridinyl)-2-(phenylsulfonyl)acetaldehyde O-(2-chloro-4-fluorobenzyl)oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(6-chloro-3-pyridinyl)-2-(phenylsulfonyl)acetaldehyde O-(2-chloro-4-fluorobenzyl)oxime is a useful research compound. Its molecular formula is C20H15Cl2FN2O3S and its molecular weight is 453.31. The purity is usually 95%.
BenchChem offers high-quality 2-(6-chloro-3-pyridinyl)-2-(phenylsulfonyl)acetaldehyde O-(2-chloro-4-fluorobenzyl)oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-chloro-3-pyridinyl)-2-(phenylsulfonyl)acetaldehyde O-(2-chloro-4-fluorobenzyl)oxime including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Oxidative Transformations
Research has demonstrated the utility of compounds involving pyridinyl and sulfonyl groups in oxidative transformations. For example, tetrakis(pyridine)silver(II) peroxodisulfate has been used for the oxidation of aromatic aldehydes to carboxylic acids and other oxidative transformations, suggesting potential applications in synthetic chemistry for similar compounds (Firouzabadi, Salehi, & Mohammadpour-Baltork, 1992).
Synthesis of Heterocycles
Derivatives similar to the compound have been employed in the synthesis of heterocyclic compounds, as demonstrated by the preparation of substituted perhydrooxazolo[3,2-a]pyridines, indicating the compound's potential utility in the development of novel heterocyclic systems with biological or material applications (Möhrle, Mehrens, & Tot, 2003).
Antibacterial and Surface Activity
Pyridine-based compounds have been explored for their antibacterial properties and surface activity, suggesting the potential of similar compounds in medical and industrial applications. The study on the synthesis, antibacterial, and surface activity of 1,2,4-triazole derivatives highlights this application area (El-Sayed, 2006).
Catalysis in Oxidation Reactions
Compounds containing pyridine-2-carboxaldehyde oxime units have been investigated for their role as catalysts in selective oxidation reactions, such as the oxidation of veratryl alcohol by dioxygen. This suggests potential catalytic applications for similar compounds in selective oxidation processes (Korpi, Polamo, Leskelä, & Repo, 2005).
Mechanistic Studies in Organic Reactions
Studies on the mechanisms of reactions involving pyridinium compounds, like the oxidation of alcohols by pyridinium fluorochromate, provide insights into the reactivity and potential applications of similar compounds in synthetic organic chemistry (Bhattacharjee, Chaudhuri, & Dasgupta, 1984).
properties
IUPAC Name |
(E)-2-(benzenesulfonyl)-N-[(2-chloro-4-fluorophenyl)methoxy]-2-(6-chloropyridin-3-yl)ethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2FN2O3S/c21-18-10-16(23)8-6-15(18)13-28-25-12-19(14-7-9-20(22)24-11-14)29(26,27)17-4-2-1-3-5-17/h1-12,19H,13H2/b25-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFADMHTNQHFTO-BRJLIKDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(C=NOCC2=C(C=C(C=C2)F)Cl)C3=CN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(/C=N/OCC2=C(C=C(C=C2)F)Cl)C3=CN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-chloro-3-pyridinyl)-2-(phenylsulfonyl)acetaldehyde O-(2-chloro-4-fluorobenzyl)oxime | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~3~-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2882000.png)
![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B2882002.png)
![4-[(Tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid](/img/structure/B2882003.png)

![5-((3-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/no-structure.png)





![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(o-tolyloxy)acetamide](/img/structure/B2882020.png)
![5-((4-Benzylpiperazin-1-yl)(2,4-dichlorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2882021.png)
![[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-methylphenyl)carbamate](/img/structure/B2882022.png)
![tert-butyl 2-((2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2882023.png)